molecular formula C20H18ClNO3 B5334158 2-[(E)-2-(5-chloro-2,3-dimethoxyphenyl)ethenyl]-8-methoxyquinoline

2-[(E)-2-(5-chloro-2,3-dimethoxyphenyl)ethenyl]-8-methoxyquinoline

Cat. No.: B5334158
M. Wt: 355.8 g/mol
InChI Key: ZQZLGZPFCVPZDK-CSKARUKUSA-N
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Description

2-[(E)-2-(5-chloro-2,3-dimethoxyphenyl)ethenyl]-8-methoxyquinoline is a synthetic organic compound characterized by its unique structural features. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(5-chloro-2,3-dimethoxyphenyl)ethenyl]-8-methoxyquinoline typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2,3-dimethoxybenzaldehyde and 8-methoxyquinoline.

    Condensation Reaction: The aldehyde group of 5-chloro-2,3-dimethoxybenzaldehyde undergoes a condensation reaction with 8-methoxyquinoline in the presence of a base such as sodium hydroxide or potassium carbonate.

    Ethenylation: The resulting intermediate is then subjected to ethenylation using reagents like vinyl magnesium bromide or vinyl lithium under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(5-chloro-2,3-dimethoxyphenyl)ethenyl]-8-methoxyquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Quinoline N-oxides or quinoline diones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-[(E)-2-(5-chloro-2,3-dimethoxyphenyl)ethenyl]-8-methoxyquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(5-chloro-2,3-dimethoxyphenyl)ethenyl]-8-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3,5-dimethoxyphenyl)acetamide
  • 5-Chloro-2,4-dimethoxyphenyl isocyanate
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

2-[(E)-2-(5-chloro-2,3-dimethoxyphenyl)ethenyl]-8-methoxyquinoline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinoline core with a chloro and dimethoxy-substituted phenyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[(E)-2-(5-chloro-2,3-dimethoxyphenyl)ethenyl]-8-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-23-17-6-4-5-13-7-9-16(22-19(13)17)10-8-14-11-15(21)12-18(24-2)20(14)25-3/h4-12H,1-3H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZLGZPFCVPZDK-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C(=CC(=C3)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C(=CC(=C3)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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